N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine
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Overview
Description
N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a 5-chloro-2-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 5-chloro-2-methoxyaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide
Uniqueness
N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C12H16ClNO |
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Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-6-5-10(13)7-9(12)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3 |
InChI Key |
GTOWEEBROKAEJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNC2CCC2 |
Origin of Product |
United States |
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